1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone 1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone
Brand Name: Vulcanchem
CAS No.: 882749-46-4
VCID: VC6492251
InChI: InChI=1S/C18H21NO2/c1-3-14-4-6-15(7-5-14)18(20)12-13-19-16-8-10-17(21-2)11-9-16/h4-11,19H,3,12-13H2,1-2H3
SMILES: CCC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)OC
Molecular Formula: C18H21NO2
Molecular Weight: 283.371

1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone

CAS No.: 882749-46-4

Cat. No.: VC6492251

Molecular Formula: C18H21NO2

Molecular Weight: 283.371

* For research use only. Not for human or veterinary use.

1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone - 882749-46-4

Specification

CAS No. 882749-46-4
Molecular Formula C18H21NO2
Molecular Weight 283.371
IUPAC Name 1-(4-ethylphenyl)-3-(4-methoxyanilino)propan-1-one
Standard InChI InChI=1S/C18H21NO2/c1-3-14-4-6-15(7-5-14)18(20)12-13-19-16-8-10-17(21-2)11-9-16/h4-11,19H,3,12-13H2,1-2H3
Standard InChI Key KCQBIHGUYHHMGH-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)OC

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s structure features:

  • A propanone core (CH3COCH2\text{CH}_3\text{COCH}_2) serving as the scaffold.

  • A 4-ethylphenyl group (C6H4C2H5\text{C}_6\text{H}_4\text{C}_2\text{H}_5) attached to the carbonyl carbon.

  • A 4-methoxyanilino group (NH-C6H4OCH3\text{NH-C}_6\text{H}_4\text{OCH}_3) bonded to the β-carbon.

This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions. The ethyl and methoxy substituents enhance lipophilicity, potentially impacting bioavailability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H21NO2\text{C}_{18}\text{H}_{21}\text{NO}_{2}
Molecular Weight283.4 g/mol
IUPAC Name1-(4-ethylphenyl)-3-[(4-methoxyphenyl)amino]propan-1-one
SynonymsSCHEMBL17549638, 882749-46-4

Synthesis and Manufacturing

Industrial-Scale Production

Batch processes in refluxing ethanol or toluene, with rigorous temperature control (60–100°C), are likely employed to optimize yield and purity. Continuous flow systems could enhance efficiency for large-scale manufacturing .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

  • Thermal Stability: The compound’s boiling point is estimated at 300–320°C based on analogs like 2-chloro-1-(4-methylphenyl)-1-propanone (267.8°C at 760 mmHg) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the methoxy group’s polarity.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1700 cm1^{-1} and ν(N-H)\nu(\text{N-H}) at ~3300 cm1^{-1}.

  • NMR: 1H^1\text{H} NMR would show singlet peaks for the methoxy group (δ\delta 3.8 ppm) and aromatic protons (δ\delta 6.5–7.5 ppm) .

Pharmacological and Biomedical Applications

IL-17 Modulation

Patent WO2020127685A1 highlights amino-acid anilides as small-molecule modulators of interleukin-17 (IL-17), a cytokine implicated in autoimmune diseases . The 4-methoxyanilino group in 1-(4-ethylphenyl)-3-(4-methoxyanilino)-1-propanone may mimic bioactive motifs in these modulators, suggesting potential as a lead compound for:

  • Psoriasis and Rheumatoid Arthritis: By attenuating IL-17-driven inflammation.

  • Neuroinflammatory Disorders: Modulating cytokine cascades in conditions like multiple sclerosis .

Future Directions and Research Gaps

Target Validation

  • In Silico Modeling: Molecular docking studies to identify protein targets (e.g., IL-17 receptors).

  • In Vivo Efficacy: Testing in murine models of autoimmune disease.

Synthetic Optimization

  • Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to reduce environmental impact .

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